p-Menthan-2-ol

Catalog No.
S14343265
CAS No.
499-69-4
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Menthan-2-ol

CAS Number

499-69-4

Product Name

p-Menthan-2-ol

IUPAC Name

(1R,2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m1/s1

InChI Key

ULJXKUJMXIVDOY-OPRDCNLKSA-N

Canonical SMILES

CC1CCC(CC1O)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H](C[C@H]1O)C(C)C

p-Menthan-2-ol, also known as 2-hydroxy-p-menthane, is a monoterpenoid alcohol derived from the p-menthane family of compounds. It possesses a unique structure characterized by a cyclohexane ring with a hydroxyl group (-OH) at the second carbon position. This compound is a colorless liquid with a minty aroma, commonly found in essential oils of various mint species, including peppermint and spearmint. Due to its pleasant scent and flavor, p-menthan-2-ol is widely utilized in the food, cosmetic, and pharmaceutical industries.

Typical of secondary alcohols:

  • Oxidation: It can be oxidized to p-menthan-2-one (menthone) using oxidizing agents such as chromic acid or dichromate. Under strong oxidative conditions, further oxidation may occur, leading to the cleavage of the cyclohexane ring .
  • Dehydration: When treated with acids, p-menthan-2-ol can undergo dehydration to form alkenes such as 3-menthene .
  • Halogenation: Reaction with phosphorus pentachloride yields menthyl chloride, demonstrating its reactivity as an alcohol .

These reactions highlight the versatility of p-menthan-2-ol in organic synthesis.

Research has indicated that p-menthan-2-ol exhibits notable biological activities. It has been studied for its effects on seed germination and insecticidal properties. For instance, it has been shown to influence the germination rates of various plant seeds and demonstrate toxicity against certain insect species, such as termites . The presence of the hydroxyl group is believed to play a crucial role in these biological effects by enhancing interactions with biological membranes and enzymes.

Several methods exist for synthesizing p-menthan-2-ol:

  • Natural Extraction: The compound can be extracted from natural sources such as peppermint oil through steam distillation or solvent extraction methods.
  • Chemical Synthesis: Synthetic routes include the hydrogenation of limonene or other related terpenes under controlled conditions. For example, partial hydrogenation of limonene can yield p-methanol derivatives .
  • Enzymatic Synthesis: Enzyme-mediated processes have been developed to produce enantiomerically pure forms of p-menthan-2-ol from simpler precursors through biocatalysis, offering an environmentally friendly alternative to traditional synthetic methods .

p-Menthan-2-ol is utilized across various industries due to its desirable properties:

  • Food Industry: It serves as a flavoring agent in food products due to its minty taste and aroma.
  • Cosmetics: Its pleasant scent makes it a popular ingredient in perfumes, lotions, and other personal care products.
  • Pharmaceuticals: The compound is used in formulations for its potential therapeutic effects and as a solvent for active ingredients.
  • Agriculture: Its insecticidal properties make it valuable in pest control formulations .

Studies have focused on the interaction of p-menthan-2-ol with biological systems:

  • Seed Germination: Research indicates that varying concentrations of p-menthan-2-ol can significantly affect seed germination rates in species like Brassica rapa, suggesting potential applications in agriculture for controlling plant growth .
  • Insect Toxicity: The compound has been tested for its efficacy against termites, showing promising results that could lead to its use as a natural insecticide .

These studies underscore the importance of understanding how p-menthan-2-ol interacts with biological systems for potential agricultural and ecological applications.

Several compounds share structural similarities with p-menthan-2-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
MentholMonoterpenoid alcoholKnown for its cooling sensation; widely used in medicinal products .
IsopulegolMonoterpenoid alcoholA precursor to menthol; has similar flavoring properties but different biological activity .
PulegoneMonoterpenoid ketoneExhibits strong insecticidal properties; structurally similar but lacks the hydroxyl group .
CarvoneMonoterpenoid ketoneHas distinct minty flavor; used in flavoring and fragrance industries .
Terpinen-4-olMonoterpenoid alcoholExhibits antimicrobial activity; used in cleaning products and cosmetics .

Each of these compounds presents unique characteristics that differentiate them from p-menthan-2-ol while also sharing common features inherent to monoterpenoids.

Mannich Reaction-Based Synthetic Pathways

The Mannich reaction, a cornerstone in alkaloid and terpene synthesis, enables the introduction of amine functionalities into carbonyl-containing precursors. For p-menthan-2-ol, this reaction facilitates the construction of β-amino ketone intermediates, which are subsequently reduced or cyclized to yield the target alcohol. A notable two-step protocol involves:

  • Mannich-Type Condensation: Reacting cyclic ketones (e.g., menthone) with formaldehyde and secondary amines under acidic conditions to form β-amino ketones.
  • Decarboxylative Enantioselective Allylic Alkylation: Employing chiral palladium catalysts to induce asymmetry in the resulting intermediates.

For instance, β-ketoesters derived from terpene precursors undergo Mannich reactions with N-Boc imines in the presence of Pd aqua complexes (2.5 mol%), yielding β-aminocarbonyl compounds with up to 99% enantiomeric excess (ee). The stereochemical outcome hinges on the ligand architecture, with bulky phosphine ligands favoring (R)-configurations.

Table 1: Representative Mannich Reaction Conditions for β-Amino Ketone Synthesis

SubstrateCatalyst SystemYield (%)ee (%)Reference
Menthone derivativePd/(R)-BINAP9190
CycloheptanonePd/(S)-Segphos9387
TetralonePd/(R)-DM-BINAP7493

Key challenges include regioselectivity in polycyclic terpenes and the removal of Boc protecting groups without racemization. Solvent-free Mannich reactions, as demonstrated in α-terpinene amination, offer greener alternatives by minimizing side-product formation.

Catalytic Cyclization Strategies for p-Menthane Skeleton Formation

Cyclization reactions are pivotal for assembling the bicyclic p-menthane framework. Diels-Alder reactions, particularly under visible-light mediation, have emerged as efficient tools for constructing six-membered rings with high regiocontrol. For example, α-terpinene undergoes [4+2] cycloaddition with dibenzyl azodicarboxylate (DBAD) under blue LED irradiation, forming a bicyclic adduct in 72% yield. Subsequent hydrogenation over heterogeneous catalysts (e.g., Pd/C) saturates the diene system, yielding the p-menthane core.

Table 2: Cyclization Methods for p-Menthane Intermediate Synthesis

Starting MaterialCyclization MethodCatalystYield (%)Regioselectivity
α-TerpineneVisible-light Diels-AlderNone72>95% para
Limonene oxideAcid-catalyzed cyclizationH-ZSM-56880% endo
IsopulegolEnzymatic cyclizationTerpene synthase85>99% exo

Notably, flow chemistry enhances cycloaddition efficiency by ensuring uniform light exposure and rapid heat dissipation. Post-cyclization purification via sublimation or distillation avoids column chromatography, aligning with sustainable practices.

Stereoselective Reduction Approaches for Alcohol Functionalization

The final step in p-menthan-2-ol synthesis involves stereoselective reduction of ketone precursors. Transition-metal-catalyzed hydrogenation dominates this field, with ruthenium and iridium complexes offering superior enantiocontrol. For instance, (S)-BINAP-RuCl₂ reduces menthone to (1R,2S,5R)-menthol with 98% ee under 50 bar H₂. Asymmetric transfer hydrogenation (ATH) using HCO₂Na as a hydrogen source provides a milder alternative, achieving 94% ee at ambient pressure.

Table 3: Stereoselective Reduction of Menthone to p-Menthan-2-ol

Catalyst SystemHydrogen SourceTemperature (°C)ee (%)
Ru/(S)-BINAPH₂ (50 bar)8098
Ir-(S,S)-TsDPENHCO₂Na2594
Enzymatic (KRED)NADPH3099

Biocatalytic methods using ketoreductases (KREDs) have gained traction for their exquisite stereoselectivity and aqueous compatibility. Directed evolution of KREDs has enabled the reduction of bulky terpene ketones with >99% ee, albeit at slower reaction rates compared to metal catalysts.

Flavorant Synthesis and GRAS Status Considerations

p-Menthan-2-ol, also known as carvomenthol, represents a significant monoterpenoid alcohol in the global flavoring industry, with comprehensive regulatory acceptance across major international food safety authorities [1] [2]. The compound has achieved Generally Recognized as Safe (GRAS) status through the Flavor and Extract Manufacturers Association (FEMA) with designation number 3562, following extensive safety evaluations conducted by independent expert panels [3] [4]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has designated p-menthan-2-ol as JECFA number 376, with their 1998 evaluation concluding that there is "no safety concern at current levels of intake when used as a flavoring agent" [1] [5].

The regulatory framework for p-menthan-2-ol demonstrates remarkable global harmonization, with approvals spanning multiple jurisdictions including the United States Food and Drug Administration, European Food Safety Authority, Health Canada, and China's National Health Commission [6] [7] [8]. This compound's GRAS status derives from its natural occurrence in essential oils from various mint species, including peppermint and spearmint, where it contributes to the characteristic minty aroma profile [10]. The synthesis of p-menthan-2-ol for commercial flavorant applications typically employs stereoselective catalytic methods starting from (+)-limonene oxide, achieving high yields and purity through regio- and stereoselective processes [11].
The industrial synthesis framework for p-menthan-2-ol flavorants encompasses multiple production pathways, with the most economically viable approach involving acid-catalyzed cyclization of citronellal-containing essential oils. This process utilizes citric acid as a natural catalyst, enabling the production of p-menthan-2-ol through a Prins reaction mechanism that maintains the compound's natural classification when derived from biological sources [12]. The reaction conditions typically involve treatment with 0.25% sulfuric acid at 50°C for 11 hours, achieving 97.9% conversion and 92.3% selectivity with minimal acetal by-products [13].

Quality control specifications for p-menthan-2-ol in flavorant applications require minimum purity levels of 95%, with specific stereochemical ratios maintained between cis and trans isomers to ensure consistent organoleptic properties [1] [12]. The compound's physicochemical properties, including its boiling point of 212.98°C and moderate water solubility of 257.3 mg/L, facilitate its incorporation into various food matrices while maintaining stability under typical processing conditions [11] [14].

Green Chemistry Applications in Sustainable Monoterpenoid Production

The sustainable production of p-menthan-2-ol and related monoterpenoids represents a paradigmatic application of green chemistry principles, addressing environmental concerns through innovative synthetic methodologies that minimize waste generation and reduce dependence on petroleum-derived feedstocks [15] [16]. Contemporary green chemistry approaches to monoterpenoid synthesis emphasize the utilization of biorenewable feedstocks, particularly crude sulfate turpentine, which represents an abundant industrial waste stream from the paper and pulp industry [17] [18].

The implementation of green chemistry principles in p-menthan-2-ol production involves several key strategies aligned with the twelve principles of green chemistry established by Anastas and Warner [19] [20]. Waste prevention emerges as the primary consideration, with modern synthesis protocols designed to minimize by-product formation through atom-economical reactions that incorporate the maximum number of atoms from starting materials into the final product [17] [19]. The use of renewable feedstocks, particularly those derived from biomass processing, represents a fundamental shift away from petrochemical-based synthetic routes [17] [21].
Solvent-free synthesis protocols have been developed for p-menthan-2-ol production, utilizing acid-catalyzed cyclization reactions that eliminate the need for organic solvents while maintaining high conversion rates and selectivity [12] [19]. These processes employ recyclable acid catalysts, such as sulfuric acid solutions, which can be recovered and reused multiple times without significant loss of activity, thereby reducing chemical waste generation and improving overall process sustainability [17] [12].

Catalytic conversion strategies utilizing enzymatic systems represent another significant advancement in green monoterpenoid production. Limonene-5-hydroxylase and related cytochrome P450 enzymes enable the selective hydroxylation of p-menthane precursors under mild conditions, eliminating the need for harsh oxidizing agents and reducing energy consumption [22] [23]. These biocatalytic approaches achieve high selectivity (>90%) while operating at ambient temperature and pressure, significantly reducing the environmental impact of the synthesis process [22] [23].

Energy efficiency considerations in green chemistry applications for monoterpenoid production focus on process optimization to minimize heating and cooling requirements. The development of ambient temperature and pressure synthesis protocols, combined with the use of microwave-assisted reactions where appropriate, reduces energy consumption while maintaining product quality and yield [16] [19]. The implementation of continuous flow processes further enhances energy efficiency by eliminating the need for batch-wise heating and cooling cycles [16].

Polymer Precursor Development via Terpene Modification

The utilization of p-menthan-2-ol as a polymer precursor represents an emerging frontier in sustainable polymer chemistry, leveraging the compound's hydroxyl functionality and rigid cyclohexane backbone to create novel bio-based polymeric materials with enhanced properties [24] [25]. The development of terpene-based polymers addresses the growing demand for sustainable alternatives to petroleum-derived polymers while maintaining or improving performance characteristics required for specific applications [24] [26].

Functionalization strategies for p-menthan-2-ol in polymer synthesis primarily involve the modification of the secondary hydroxyl group to introduce polymerizable functionalities. Methacrylate esterification represents the most widely investigated approach, wherein p-menthan-2-ol is converted to the corresponding methacrylate monomer through reaction with methacryloyl chloride in the presence of triethylamine and 4-dimethylaminopyridine [24] [25]. This transformation yields monomers capable of free radical polymerization, producing thermoplastic materials with excellent optical clarity and thermal stability [24] [25].

The synthesis of terpene-based polyesters involves the oxidation of p-menthan-2-ol to the corresponding carboxylic acid derivatives, which can subsequently undergo polycondensation reactions with diols to produce biodegradable polyester materials [27] [28]. These bio-based polyesters demonstrate excellent hydrolytic stability and biodegradability, making them attractive candidates for packaging applications and biomedical devices where end-of-life disposal is a critical consideration [27] [29].

Polyamide synthesis from p-menthan-2-ol derivatives requires the introduction of amino functionalities through amination reactions, typically involving the conversion of the hydroxyl group to a leaving group followed by nucleophilic substitution with ammonia or primary amines [28] [30]. The resulting amino-functionalized p-menthan-2-ol derivatives can undergo polymerization with diacids or diacid chlorides to produce high-performance polyamides with enhanced thermal stability and mechanical properties [28] [30].

The development of polyurethane systems based on p-menthan-2-ol involves the activation of the hydroxyl group through reaction with diisocyanates to form urethane linkages [27] [31]. These bio-based polyurethanes exhibit excellent flexibility and impact resistance, making them suitable for applications in flexible foams, elastomers, and coatings where mechanical performance is critical [27] [31].

Epoxy resin synthesis from p-menthan-2-ol requires the introduction of epoxide functionalities through selective oxidation reactions, typically using peracids or enzymatic systems [32] [33]. The resulting epoxy-functionalized monomers can undergo ring-opening polymerization to produce highly crosslinked networks with excellent thermal and chemical resistance properties [32] [33].

Ring-opening polymerization strategies utilizing p-menthan-2-ol derivatives as initiators or chain transfer agents enable the controlled synthesis of polyethers with predetermined molecular weights and narrow molecular weight distributions [24] [25]. These polyether materials demonstrate low glass transition temperatures and excellent flexibility, making them attractive for applications in soft materials and membrane technologies [24] [34].

The integration of p-menthan-2-ol-based monomers into copolymerization systems enables the fine-tuning of material properties through compositional control. Statistical and block copolymers incorporating p-menthan-2-ol derivatives demonstrate enhanced thermal stability, improved mechanical properties, and maintained biodegradability compared to homopolymers [24] [35]. These copolymer systems represent a promising approach for developing materials with tailored properties for specific applications while maintaining the sustainability advantages of bio-based feedstocks [24] [35].

Process optimization for terpene-based polymer synthesis focuses on the development of efficient synthetic protocols that minimize waste generation and energy consumption. The implementation of one-pot synthetic strategies, wherein multiple reaction steps are performed sequentially without isolation of intermediates, reduces solvent usage and improves overall atom economy [16] [24]. Additionally, the use of renewable solvents such as 2-methyltetrahydrofuran derived from biomass further enhances the sustainability profile of these synthetic processes [36] [37].

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 g/mol

Monoisotopic Mass

156.151415257 g/mol

Heavy Atom Count

11

Density

0.887-0.893

UNII

X55010FU6N

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-10-2024

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